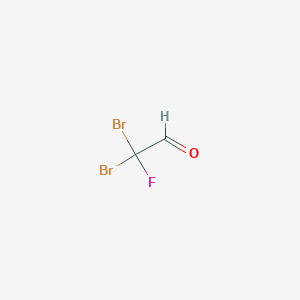

Dibromo(fluoro)acetaldehyde

Description

Dibromo(fluoro)acetaldehyde is a halogenated derivative of acetaldehyde, featuring two bromine atoms and one fluorine atom substituted on its aldehyde backbone. The compound’s aldehyde group (-CHO) makes it prone to oxidation and nucleophilic addition reactions, while the bromine and fluorine substituents may enhance its electrophilicity and resistance to biodegradation .

Propriétés

Numéro CAS |

64316-15-0 |

|---|---|

Formule moléculaire |

C2HBr2FO |

Poids moléculaire |

219.83 g/mol |

Nom IUPAC |

2,2-dibromo-2-fluoroacetaldehyde |

InChI |

InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H |

Clé InChI |

XYHPBUYGFWDSRU-UHFFFAOYSA-N |

SMILES canonique |

C(=O)C(F)(Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Direct Bromination with Elemental Bromine

Elemental bromine (Br₂) serves as a cost-effective brominating agent in the presence of Lewis acids such as zinc bromide (ZnBr₂). In a representative procedure, fluoroacetaldehyde (62 g, 0.5 mol) is dissolved in dichloroethane, followed by the addition of ZnBr₂ (67 g, 0.3 mol) as a catalyst. Bromine (80 g, 0.5 mol) is dripped into the mixture at 50–90°C, with stirring maintained for 2–8 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via vacuum distillation (63–65°C at 3 mmHg), yielding 75% dibromo(fluoro)acetaldehyde with 99% purity. This method prioritizes simplicity but requires careful temperature control to minimize polybromination byproducts.

Bromination Using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) offers regioselective bromination under acidic conditions. A protocol combining concentrated sulfuric acid (H₂SO₄) and aluminum trichloride (AlCl₃) demonstrates efficacy: fluoroacetaldehyde (70 g, 0.56 mol) is reacted with NBS (105.5 g, 0.59 mol) at 60°C for 3–8 hours. The reaction mixture is quenched in ice water, extracted with hexane, and dried over anhydrous sodium sulfate (Na₂SO₄). Vacuum distillation affords an 80% yield (91.6 g) of product with 98% purity. NBS-based methods excel in minimizing side reactions, though the use of concentrated H₂SO₄ demands corrosion-resistant equipment.

Potassium Bromate-Mediated Bromination

Aqueous bromination using potassium bromate (KBrO₃) and sulfuric acid provides an alternative pathway. In this approach, fluoroacetaldehyde (124.1 g, 1 mol) is treated with KBrO₃ (167 g, 1 mol) in 65% H₂SO₄ at 90°C for 2–3 hours. The product is extracted with methyl tert-butyl ether (MTBE), dried, and distilled to yield 88% dibromo(fluoro)acetaldehyde. This method leverages the oxidative power of KBrO₃, though excess acid necessitates rigorous post-reaction neutralization.

Alternative Brominating Agents

Emerging agents like 1,3-dibromo-5,5-dimethylhydantoin (C₅H₆Br₂N₂O₂) have shown promise in small-scale syntheses. For instance, reacting fluoroacetaldehyde (45 g, 0.36 mol) with C₅H₆Br₂N₂O₂ (53 g, 0.185 mol) in H₂SO₄ and AlCl₃ yields 58 g (80%) of product after vacuum distillation. Such agents reduce bromine volatility but remain limited by higher costs compared to Br₂ or NBS.

Reaction Mechanisms and Catalytic Considerations

Role of Lewis Acids

Lewis acids like ZnBr₂ and AlCl₃ polarize the carbonyl group of fluoroacetaldehyde, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attack by bromide ions, forming a tetrahedral intermediate that subsequently eliminates H⁺ to yield dibromo(fluoro)acetaldehyde. Zinc-based catalysts preferentially stabilize transition states in nonpolar solvents, while AlCl₃ proves effective in strongly acidic media.

Solvent Effects

Nonpolar solvents (e.g., dichloroethane, hexane) favor monobromination by reducing ionic side reactions, whereas polar aprotic solvents like MTBE enhance solubility of inorganic bromides. Aqueous systems, though effective for KBrO₃-mediated reactions, risk hydrolysis of the aldehyde to carboxylic acids, necessitating precise pH control.

Temperature and Time Optimization

Optimal bromination occurs between 50°C and 90°C, with prolonged reaction times (≥6 hours) required for complete conversion in NBS and KBrO₃ routes. Elevated temperatures (>100°C) promote debromination, underscoring the need for thermal stability in reactor design.

Analytical Characterization of Dibromo(fluoro)acetaldehyde

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits a singlet at δ 10.29 ppm for the aldehyde proton, with coupling constants (J = 6.1–9.6 Hz) indicative of vicinal fluorine and bromine atoms. Mass spectrometry reveals a molecular ion cluster at m/z 202/204 (M⁺), consistent with isotopic bromine patterns.

Purity and Yield Assessment

Gas chromatography (GC) analyses report purities ≥97% across all methods, with yields ranging from 75% (Br₂) to 88% (KBrO₃). Impurities predominantly include tribrominated derivatives and aldol condensation products, removable via fractional distillation.

Comparative Analysis of Synthesis Routes

| Method | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Bromination | Br₂ | ZnBr₂ | Dichloroethane | 50–90 | 75 | 99 |

| NBS Bromination | NBS | AlCl₃/H₂SO₄ | Hexane | 60 | 80 | 98 |

| KBrO₃ Bromination | KBrO₃ | H₂SO₄ | Aqueous/MTBE | 90 | 88 | 97 |

| Hydantoin Bromination | C₅H₆Br₂N₂O₂ | AlCl₃/H₂SO₄ | Hexane | 60 | 80 | 98 |

The KBrO₃ route achieves the highest yield due to its strong oxidative capacity, whereas NBS offers superior regioselectivity. Industrial-scale productions favor Br₂ for cost efficiency, despite moderate yields.

Analyse Des Réactions Chimiques

Types of Reactions

Dibromo(fluoro)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Dibromo(fluoro)acetic acid.

Reduction: Dibromo(fluoro)ethanol.

Substitution: Iodo(fluoro)acetaldehyde.

Applications De Recherche Scientifique

Dibromo(fluoro)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated and brominated functional groups.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals

Mécanisme D'action

The mechanism of action of dibromo(fluoro)acetaldehyde involves its reactivity with nucleophiles due to the presence of electrophilic centers (carbonyl carbon and bromine atoms). The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Dibromo(fluoro)acetaldehyde with halogenated analogs, focusing on molecular properties, reactivity, and environmental behavior.

Dibromoacetic Acid (DBAA)

Molecular Formula: C₂H₂Br₂O₂ | CAS: 631-64-1 Key Features: A carboxylic acid derivative with two bromine atoms. Unlike Dibromo(fluoro)acetaldehyde, DBAA lacks an aldehyde group and fluorine. It is a known disinfection byproduct in water treatment, associated with genotoxicity and hepatotoxicity in toxicological studies. Reactivity: The carboxylic acid group (-COOH) makes DBAA more acidic and less volatile than aldehydes. It undergoes dehalogenation under UV light or microbial action.

Ethyl Dibromofluoroacetate

Molecular Formula: C₄H₅Br₂FO₂ | CAS: 565-53-7 Key Features: An ethyl ester with bromine and fluorine substituents. Applications: Used in organic synthesis for introducing halogenated acetyl groups. Its ester functionality enhances stability compared to aldehydes, reducing spontaneous oxidation.

Dibromochloroethane

- Molecular Formula : C₂H₄Br₂Cl | CAS : 73506-94-2

- Key Features : A trihalogenated ethane with bromine and chlorine. It lacks the aldehyde group and fluorine but shares similarities in halogen-driven hydrophobicity.

- Environmental Impact : Persistent in soil and groundwater due to low solubility. Its volatility is lower than aldehydes, reducing atmospheric partitioning.

Acetaldehyde (Reference Compound)

- Molecular Formula : C₂H₄O | CAS : 75-07-0

- Key Features : The parent compound of Dibromo(fluoro)acetaldehyde. Acetaldehyde is highly volatile and reactive, forming artifacts in atmospheric measurements when exposed to ozone (e.g., artificial increases in concentration due to Teflon tubing interactions) .

Data Table: Comparative Properties of Halogenated Compounds

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Functional Group | Key Reactivity/Applications |

|---|---|---|---|---|---|

| Dibromo(fluoro)acetaldehyde | C₂H₂Br₂FO | Not reported | ~220.8 (estimated) | Aldehyde (-CHO) | High electrophilicity; synthetic precursor |

| Dibromoacetic Acid (DBAA) | C₂H₂Br₂O₂ | 631-64-1 | 217.84 | Carboxylic acid (-COOH) | Water disinfection byproduct; toxicant |

| Ethyl Dibromofluoroacetate | C₄H₅Br₂FO₂ | 565-53-7 | 267.89 | Ester (-COOEt) | Organic synthesis; halogenated acetyl agent |

| Dibromochloroethane | C₂H₄Br₂Cl | 73506-94-2 | 236.31 | Alkane | Soil/groundwater contaminant; solvent |

| Acetaldehyde | C₂H₄O | 75-07-0 | 44.05 | Aldehyde (-CHO) | Atmospheric artifact formation |

Research Findings and Environmental Considerations

Reactivity Trends: Dibromo(fluoro)acetaldehyde’s aldehyde group and halogenation likely make it more reactive than DBAA or Dibromochloroethane. Its fluorine atom may reduce hydrolysis rates compared to purely brominated analogs. Atmospheric Behavior: Similar to acetaldehyde, halogenated aldehydes may form measurement artifacts in ozone-rich environments, as seen in studies using Teflon-based systems .

Q & A

Q. What validated analytical techniques are suitable for quantifying dibromo(fluoro)acetaldehyde in environmental or biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) is commonly used for halogenated aldehydes. Validation requires calibration with certified standards, spike-recovery tests in target matrices (e.g., water, plasma), and cross-method comparisons to address interferences. For example, discrepancies between proton-transfer-reaction mass spectrometry (PTR-MS) and DNPH-HPLC methods for acetaldehyde quantification highlight the need for matrix-specific validation, including regression analysis (e.g., RMA slope = 1.47 ± 0.09, R² = 0.72) to resolve measurement conflicts .

Q. How can dibromo(fluoro)acetaldehyde be synthesized and structurally characterized?

Methodological Answer: Synthesis typically involves halogenation of acetaldehyde derivatives under controlled conditions (e.g., bromination with PBr₃). Characterization requires nuclear magnetic resonance (NMR) for bromine/fluorine substitution patterns, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemical assignment. For example, crystallographic data for structurally related compounds (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives) can guide unit-cell parameter analysis (space group, Z-value) .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of dibromo(fluoro)acetaldehyde compared to other halogenated analogs?

Methodological Answer: Steric and electronic effects of halogens can be assessed via comparative kinetic studies. For instance, geminal dihalogen analogs (e.g., dibromo vs. difluoro) exhibit distinct reactivities in nucleophilic substitution due to differences in bond polarization and van der Waals radii (Br: 1.85 Å vs. F: 1.47 Å). Computational modeling (DFT) paired with experimental rate constants can quantify these effects, as demonstrated in studies on isosteric replacements in quorum-sensing molecules .

Q. What experimental strategies resolve contradictions in atmospheric or environmental concentration data for dibromo(fluoro)acetaldehyde?

Methodological Answer: Contradictions often arise from matrix interference or instrument sensitivity. A tiered approach includes:

- Step 1: Parallel analysis using orthogonal methods (e.g., PTR-MS vs. DNPH-HPLC) to identify systematic biases.

- Step 2: Isotopic labeling (e.g., ¹³C-labeled standards) to track degradation or adsorption artifacts.

- Step 3: Multivariate regression (e.g., R² > 0.7) to correlate fragmented datasets, as seen in acetaldehyde studies where PTR-MS overestimated concentrations by 47% compared to DNPH .

Q. How can in vitro models assess the neurotoxic or metabolic effects of dibromo(fluoro)acetaldehyde?

Methodological Answer: Primary neuronal cultures or liver microsomes can be exposed to graded concentrations, with endpoints like respiratory depression (measured via Clark electrode) or CYP450 inhibition. For example, acetaldehyde’s reversal of morphine tolerance in mice utilized AUC analysis of respiratory rates (One-way ANOVA, F(5,29) = 9.971, p < 0.05), a framework adaptable to dibromo(fluoro)acetaldehyde .

Methodological Considerations Table

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.